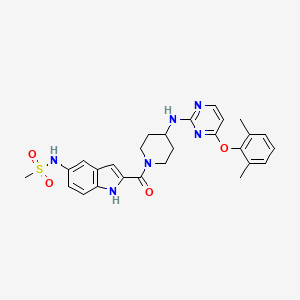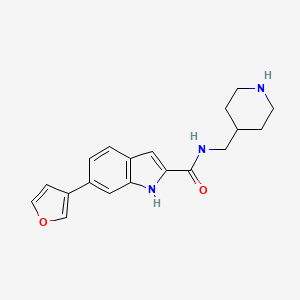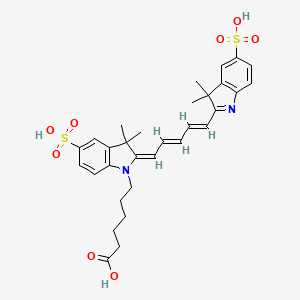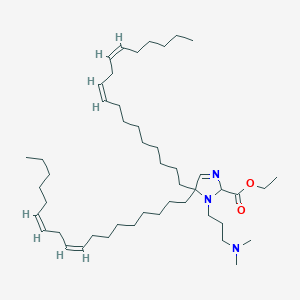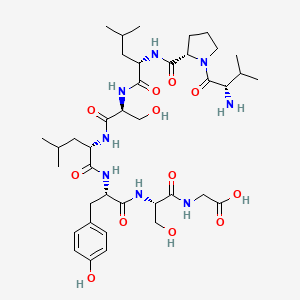
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is an octapeptide composed of the amino acids valine, proline, leucine, serine, leucine, tyrosine, serine, and glycine. This compound is known for its role as a substrate for matrix metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes are involved in the degradation of extracellular matrix components, making this peptide significant in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, tyrosine, leucine, serine, leucine, proline, and valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as MMP-2, MMP-7, and MMP-9.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using MMP-2, MMP-7, or MMP-9 under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups from disulfide bonds.
科学的研究の応用
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH has several scientific research applications:
作用機序
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH exerts its effects primarily through its interaction with MMPs. The peptide is cleaved by these enzymes, which recognize specific sequences within the peptide. The cleavage of the peptide by MMPs results in the degradation of the extracellular matrix, facilitating processes such as tissue remodeling, wound healing, and cancer metastasis .
類似化合物との比較
Similar Compounds
H-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gly-OH: Another substrate for MMPs, but with different amino acid composition.
H-Ala-Pro-Gly-Leu-Gly-Ser-Gly-OH: Similar in structure but with variations in the amino acid sequence.
Uniqueness
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is unique due to its specific sequence, which makes it a preferred substrate for MMP-2, MMP-7, and MMP-9. This specificity allows for targeted studies of these enzymes and their role in various biological processes .
特性
分子式 |
C39H62N8O12 |
|---|---|
分子量 |
835.0 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChIキー |
OSAJHMOJCFGRBU-LGICIMODSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

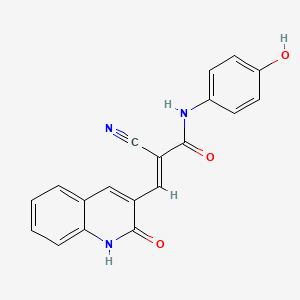
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
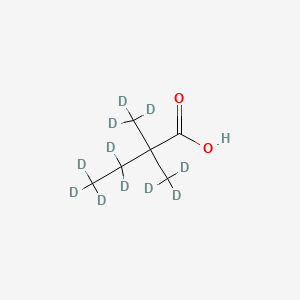
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
